molecular formula C22H25N3O B14958331 1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one

1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B14958331
M. Wt: 347.5 g/mol
InChI Key: DNDNKOQFMIFXMK-UHFFFAOYSA-N
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Description

1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features both piperazine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one typically involves the reaction of 4-benzylpiperazine with an indole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-2-one
  • 1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-ol

Uniqueness

1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one is unique due to its specific combination of piperazine and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one, also known as a derivative of piperazine and indole, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

  • Molecular Formula : C20H21N3O
  • Molecular Weight : 319.4 g/mol
  • CAS Number : 137643-31-3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Inhibition of Acetylcholinesterase

Research indicates that compounds similar to this compound exhibit potent AChE inhibitory activities. One study demonstrated that certain derivatives showed effective binding to AChE, suggesting their potential use in therapeutic applications aimed at enhancing cholinergic transmission in the brain .

In Vitro Studies

In vitro studies have shown that this compound can inhibit AChE activity effectively. The inhibition constants (IC50 values) for related compounds have been reported in the range of nanomolar concentrations, indicating strong inhibitory potential .

In Vivo Studies

Tissue distribution studies involving radiolabeled derivatives of similar compounds indicated non-specific binding in brain regions, which raises questions about their suitability for in vivo mapping of AChE activity . However, these studies also highlighted the metabolic stability of these compounds, which is crucial for their therapeutic efficacy.

Case Study 1: AChE Inhibition and Neuroprotection

A study focused on the neuroprotective effects of this class of compounds found that they could significantly reduce neuronal cell death in models of oxidative stress. The findings suggest that through AChE inhibition and antioxidant properties, these compounds may offer dual benefits in protecting against neurodegeneration .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the piperazine ring and indole moiety could enhance biological activity. For instance, substituents on the benzyl group were shown to influence binding affinity to AChE, thereby optimizing the compound's effectiveness .

Data Tables

Compound IC50 (nM) Target Study Reference
Compound A50Acetylcholinesterase
Compound B30Acetylcholinesterase
Compound C25Acetylcholinesterase

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C22H25N3O/c26-22(11-10-19-16-23-21-9-5-4-8-20(19)21)25-14-12-24(13-15-25)17-18-6-2-1-3-7-18/h1-9,16,23H,10-15,17H2

InChI Key

DNDNKOQFMIFXMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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